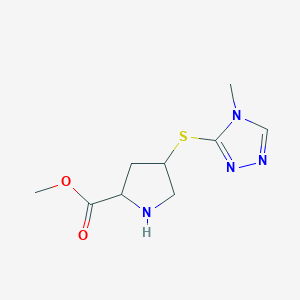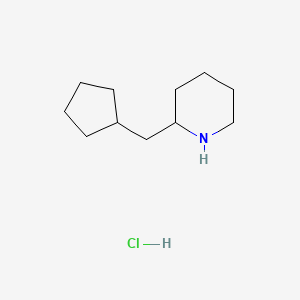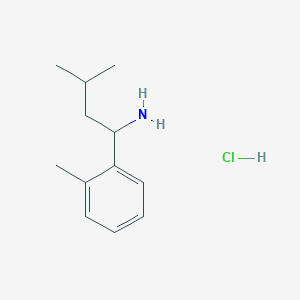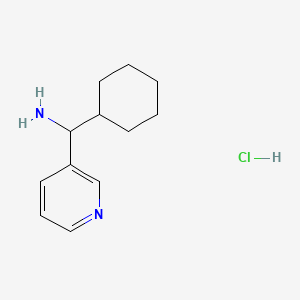
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine, there are related studies on the synthesis of similar compounds. For instance, a novel aromatic diamine monomer, containing pyridine ring units, ether linkage moieties, and diethylaminophenyl pendent groups, has been designed and synthesized through three-step methods . Another study designed and synthesized a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains .Scientific Research Applications
Antiviral Activity
Several derivatives of pyrimidine, including compounds with cyclopropyl groups, have been synthesized and evaluated for their antiviral properties. For example, 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition against retrovirus replication in cell culture, indicating potential applications in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Similarly, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have exhibited inhibitory effects on the replication of herpes and retroviruses, including HIV-1 and HIV-2, showcasing their broad-spectrum antiviral capabilities (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Antifolate Activity
Research into the antifolate activity of diaminopyrimidines and diaminopurines, including those with cyclopropyl and methyl substituents, has revealed their potential in inhibiting the growth of mammalian cells in culture. These findings suggest their applicability in the development of anticancer therapies (Kavai, Mead, Drobníak, & Zakrzewski, 1975).
Enzyme Inhibition
Compounds with cyclopropyl groups have been found to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, enzymes relevant in conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Bromophenol derivatives with a cyclopropyl moiety have demonstrated effective inhibition of these enzymes, underlining their therapeutic potential in neurodegenerative disease treatment (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Chemical Synthesis and Structural Analysis
Research on cyclopropyl-containing pyrimidines also includes studies focused on their synthesis and structural characterization. For instance, the crystal structure analysis of cyprodinil, an anilinopyrimidine fungicide, provides insights into the structural aspects that contribute to its biological activity (Jeon, Kang, Cho, & Kim, 2015). Additionally, the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in anticancer drugs, highlights the importance of these compounds in pharmaceutical manufacturing (Guo Lei-ming, 2012).
properties
IUPAC Name |
2-cyclopropyl-4-N-ethyl-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-12-9-6-8(11-2)13-10(14-9)7-4-5-7/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJFXAYRCRIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
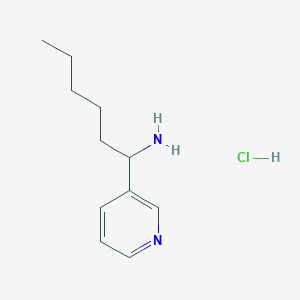
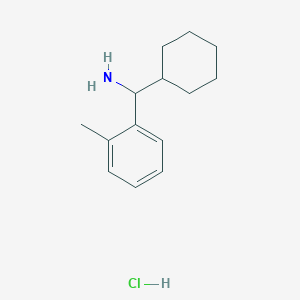
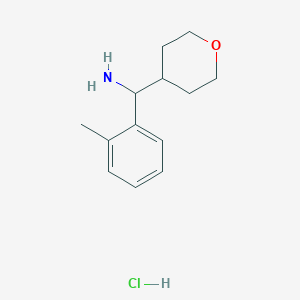
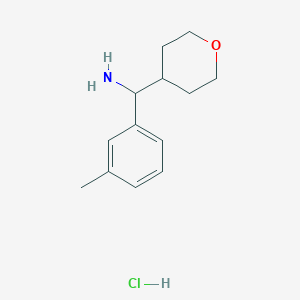
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)
